

An In-Depth Technical Guide to Neopterin-13C5: Chemical Structure, Properties, and Applications

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Compound of Interest

Compound Name: Neopterin-13C5

Cat. No.: B15555122

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This technical guide provides a comprehensive overview of **Neopterin-13C5**, a stable isotope-labeled analog of neopterin, for researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, and its application as an internal standard in quantitative analyses. Furthermore, it outlines the biological significance of neopterin and the pathway of its biosynthesis.

Chemical Structure and Physicochemical Properties

Neopterin-13C5 is a stable isotope-labeled form of D-erythro-neopterin, where five carbon atoms have been replaced with their heavier isotope, ^{13}C . This labeling makes it an ideal internal standard for mass spectrometry-based quantification of neopterin, as it shares identical chemical and physical properties with the unlabeled analyte but is distinguishable by its mass.

[1]

Table 1: Chemical Identifiers and Properties of **Neopterin-13C5**

Property	Value
Chemical Name	D-erythro-Neopterin-13C5
Synonyms	2-Amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4(3H)-pteridinone-13C5; D-(+)-Neopterin-13C5
CAS Number	1217632-04-6
Molecular Formula	C ₄ ¹³ C ₅ H ₁₁ N ₅ O ₄
Molecular Weight	258.18 g/mol
Appearance	Light Red to Brown Solid
Purity	>95%
Solubility	Slightly soluble in aqueous acid (with heating and sonication), Slightly soluble in methanol (with heating)
Storage	-20°C
SMILES	<chem>O=C1C2=N--INVALID-LINK----INVALID-LINK--[13CH2]O">13C=[13CH]NC2=NC(N)=N1</chem>
InChI	InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6+/m1/s1/i1+1,2+1,3+1,5+1,6+1

Data sourced from commercial suppliers and chemical databases.

Biological Significance of Neopterin

Neopterin is a catabolic product of guanosine triphosphate (GTP) and serves as a sensitive biomarker for the activation of the cellular immune system.[2][3] It is primarily synthesized and secreted by human monocytes and macrophages upon stimulation by interferon-gamma (IFN-γ), a key cytokine in T-helper cell 1 (Th1) type immune responses.[2] Elevated levels of

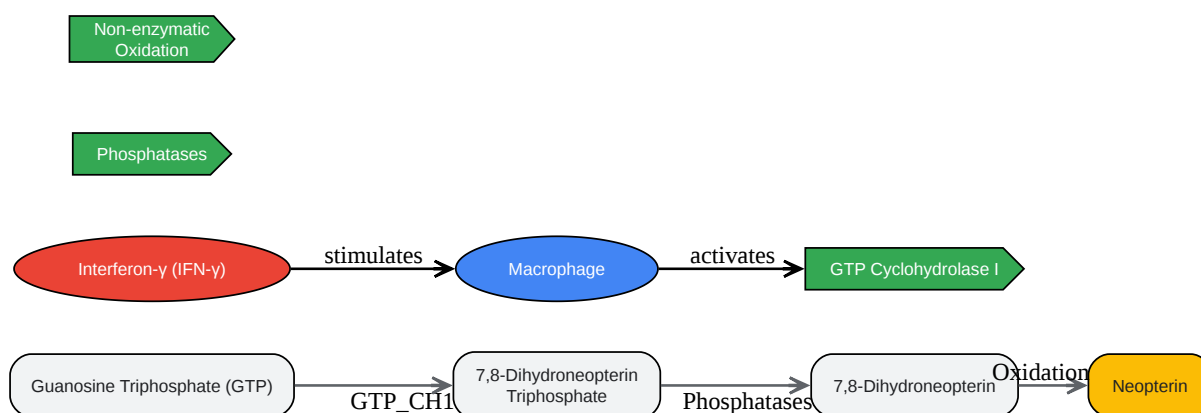
neopterin in bodily fluids such as blood, urine, and cerebrospinal fluid are indicative of a pro-inflammatory state and are associated with various conditions, including:

- Viral and bacterial infections[3]
- Autoimmune diseases[3]
- Malignancies[3]
- Allograft rejection[3]

Monitoring neopterin levels can thus provide valuable insights into the activity of the cellular immune system in various pathological processes.

Neopterin Biosynthesis Pathway

The biosynthesis of neopterin is initiated by the activation of macrophages by IFN- γ . This triggers the enzymatic conversion of GTP to 7,8-dihydroneopterin triphosphate by GTP cyclohydrolase I. Subsequently, this intermediate is dephosphorylated to 7,8-dihydroneopterin, which is then non-enzymatically oxidized to form neopterin.



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Neopterin biosynthesis pathway.

Experimental Protocols

Neopterin-13C5 is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of neopterin in biological samples.^{[4][5]} The following protocol is a detailed methodology for the analysis of urinary neopterin using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).^{[6][7][8]}

Quantification of Urinary Neopterin by UPLC-MS/MS

This method allows for the high-throughput and sensitive measurement of the urinary neopterin-to-creatinine ratio (UNCR), which normalizes for variations in urine dilution.

3.1.1. Materials and Reagents

- D-erythro-Neopterin (analyte standard)
- D-erythro-**Neopterin-13C5** (internal standard)
- Creatinine (for creatinine ratio)
- Creatinine-D3 (internal standard for creatinine)
- Ammonium hydroxide (33 mmol/L)
- Milli-Q water
- Mobile Phase A: Specific composition as per instrument requirements (e.g., aqueous buffer with additives)
- Mobile Phase B: Specific composition as per instrument requirements (e.g., organic solvent like acetonitrile or methanol)

3.1.2. Preparation of Stock and Standard Solutions

- Neopterin Stock Solution (100 µg/L): Dissolve D-erythro-neopterin in 33 mmol/L ammonium hydroxide.

- **Neopterin-13C5** Internal Standard Stock Solution (concentration as required, e.g., 50 ng/mL): Dissolve D-erythro-**neopterin-13C5** in 33 mmol/L ammonium hydroxide.
- Creatinine Stock Solution (5 mg/dL): Dissolve creatinine in Milli-Q water.
- Creatinine-D3 Internal Standard Stock Solution (concentration as required, e.g., 2.5 µg/mL): Dissolve creatinine-D3 in Milli-Q water.
- Calibration Standards: Prepare a series of calibration standards by serially diluting the neopterin and creatinine stock solutions in the initial mobile phase conditions (e.g., 99% Mobile Phase A and 1% Mobile Phase B). Spike each calibration standard with a fixed amount of the **Neopterin-13C5** and Creatinine-D3 internal standard solutions.

3.1.3. Sample Preparation

- Collect midstream urine samples.
- Centrifuge the urine samples to remove any particulate matter.
- Dilute the supernatant with the initial mobile phase.
- Add a fixed volume of the **Neopterin-13C5** and Creatinine-D3 internal standard solutions to each diluted urine sample.

3.1.4. UPLC-MS/MS Instrumentation and Conditions

- UPLC System: A high-performance liquid chromatography system capable of handling high pressures.
- Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Chromatographic Column: A suitable reversed-phase column for the separation of polar compounds.
- Mobile Phases and Gradient: A gradient elution program using Mobile Phase A and Mobile Phase B to achieve optimal separation.

- MS/MS Detection: Operate the mass spectrometer in the positive ion mode using Multiple Reaction Monitoring (MRM).

Table 2: Example MRM Transitions for Neopterin and Creatinine Analysis

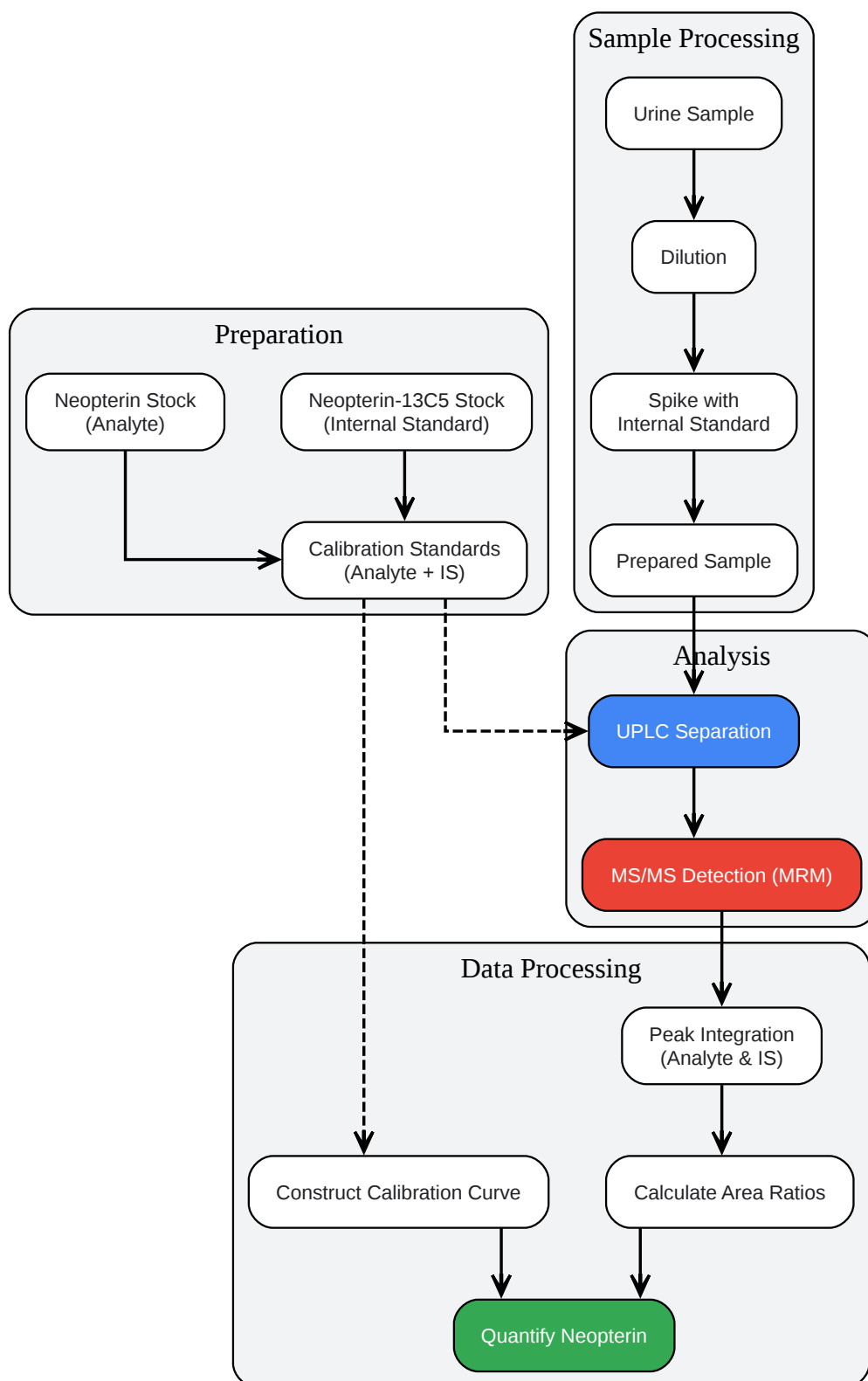
Analyte	Precursor Ion (m/z)	Product Ion (m/z)
D-erythro-neopterin	254.1	206.1
D-erythro-neopterin-13C5	259.1	210.1
Creatinine	114.1	44.1
Creatinine-D3	117.1	47.1

Note: The specific m/z values may vary slightly depending on the instrument and adduct formation.

3.1.5. Data Analysis

- Integrate the peak areas for the analyte and its corresponding internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of neopterin and creatinine in the urine samples by interpolating their peak area ratios from the calibration curve.
- Calculate the urinary neopterin-to-creatinine ratio (UNCR).

Experimental Workflow Diagram



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UPLC-MS/MS experimental workflow.

Synthesis of Neopterin-13C5

A detailed, peer-reviewed synthesis protocol for **Neopterin-13C5** is not readily available in the public domain. The synthesis of complex, multi-labeled molecules such as this typically involves a multi-step process starting from commercially available ^{13}C -labeled precursors. General strategies for the synthesis of ^{13}C -labeled compounds often utilize methods like palladium-catalyzed $\text{C}(\text{sp}^3)\text{-H}$ functionalization to introduce the labeled methyl groups.[9] For pteridine ring systems, the synthesis would likely involve the condensation of a labeled pyrimidine derivative with a labeled sugar-derived component. Researchers requiring this compound typically procure it from specialized chemical synthesis companies that have developed proprietary synthetic routes.

Conclusion

Neopterin-13C5 is an indispensable tool for the accurate and precise quantification of neopterin in biological matrices. Its use as an internal standard in isotope dilution mass spectrometry minimizes analytical variability, enabling reliable measurement of this important biomarker of cellular immune activation. The detailed UPLC-MS/MS protocol provided in this guide offers a robust method for researchers studying inflammatory and immune-mediated diseases. While the synthesis of **Neopterin-13C5** is a specialized process, its commercial availability facilitates its application in a wide range of research and clinical settings.

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